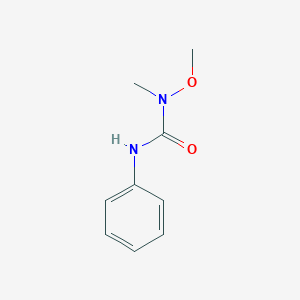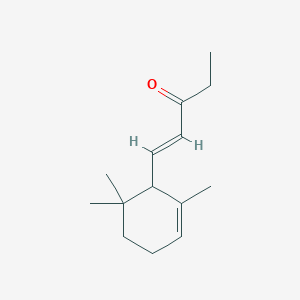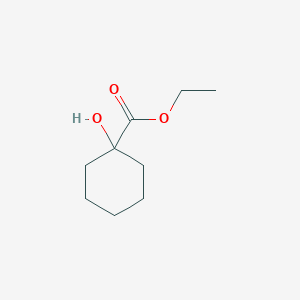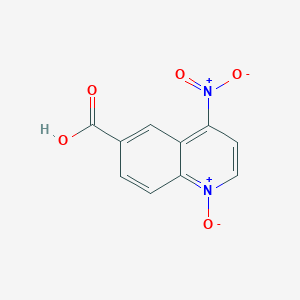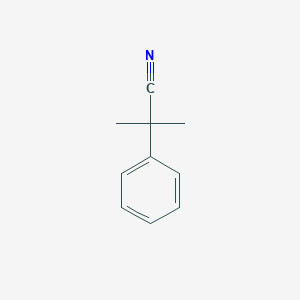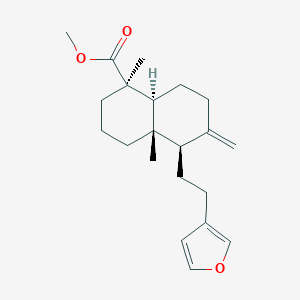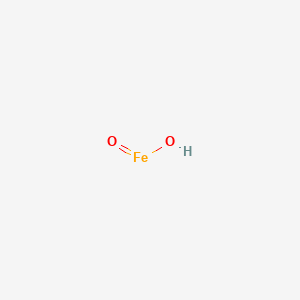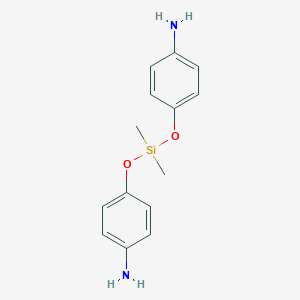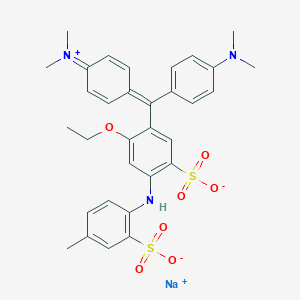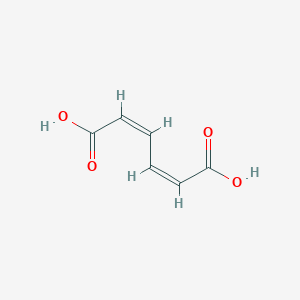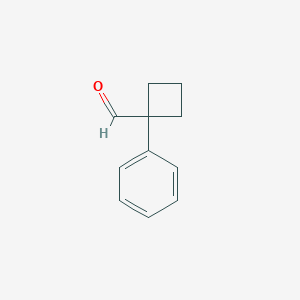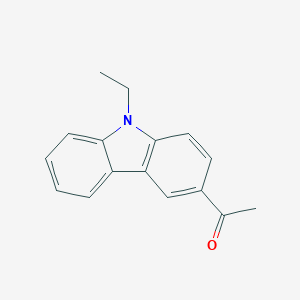
1-(9-ethyl-9H-carbazol-3-yl)ethanone
Descripción general
Descripción
1-(9-ethyl-9H-carbazol-3-yl)ethanone is a carbazole derivative that has garnered interest in the scientific community for its synthesis, molecular structure, chemical reactions, and properties. Carbazole derivatives are notable for their applications in materials science, including their use as photoinitiators and in the development of fluorescent probes and luminescent materials.
Synthesis Analysis
The synthesis of carbazole derivatives, including 1-(9-ethyl-9H-carbazol-3-yl)ethanone, typically involves multi-step organic reactions such as condensation, acylation, and oximation. For example, Abdullah M. Asiri and colleagues have demonstrated the preparation of similar carbazole derivatives through reactions involving carbazole-3-carbaldehyde and various reagents under specific conditions, showcasing the diverse synthetic routes available for these compounds (Asiri et al., 2017).
Molecular Structure Analysis
The molecular structure of carbazole derivatives is characterized by spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques confirm the presence of the carbazole core and the ethanone moiety, providing insights into the electronic and spatial configuration of these molecules. Studies by researchers like Liang Zhao et al. have utilized these methods to confirm the structures of related carbazole photoinitiators (Zhao et al., 2011).
Chemical Reactions and Properties
Carbazole derivatives undergo various chemical reactions, including complexation and photophysical interactions. For instance, the formation of charge-transfer complexes and the study of their photophysical properties are critical for understanding the utility of these compounds in applications such as organic electronics and fluorescent materials (Asker & Masnovi, 2009).
Physical Properties Analysis
The physical properties of carbazole derivatives like 1-(9-ethyl-9H-carbazol-3-yl)ethanone, such as solubility, melting points, and crystalline structure, are essential for their application in material science. Single-crystal X-ray diffraction studies provide detailed information about the crystalline structure, contributing to a deeper understanding of their physical characteristics and how they influence material properties (Kant et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, photostability, and electron-donating capacity, define the utility of carbazole derivatives in various applications. Investigations into their charge-transfer complexations, photoinitiation activities, and fluorescent properties highlight the versatility of these compounds (Zhang et al., 2013).
Aplicaciones Científicas De Investigación
7. Electropolymerization
- Summary of Application : Carbazole derivatives, including this compound, are used in electropolymerization processes. They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .
- Methods of Application : The compound is synthesized and then used in electropolymerization processes .
- Results : The electropolymerized carbazole derivatives are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
8. Biological Activities
- Summary of Application : Carbazoles, including this compound, have various biological activities such as antiviral, sedative, antioxidant, antifungal, antibacterial, antitumor, topoisomerase II inhibition, and anti-inflammatory .
- Methods of Application : The compound is synthesized and then used in various biological studies .
- Results : The compound has shown significant biological activities in various studies .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Propiedades
IUPAC Name |
1-(9-ethylcarbazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMBQMDRFSEKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385731 | |
| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9-ethyl-9H-carbazol-3-yl)ethanone | |
CAS RN |
1484-04-4 | |
| Record name | 1-(9-ethyl-9H-carbazol-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




